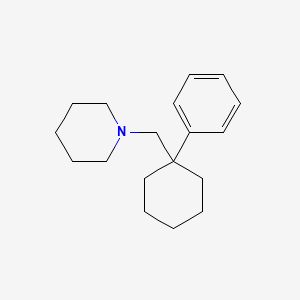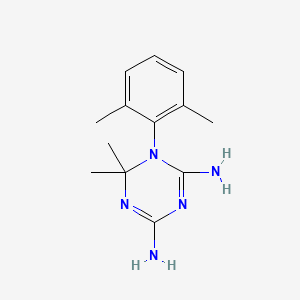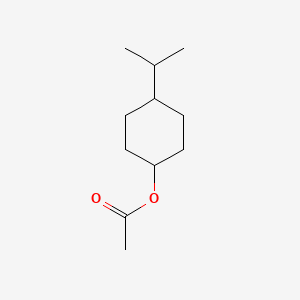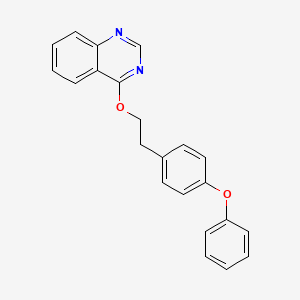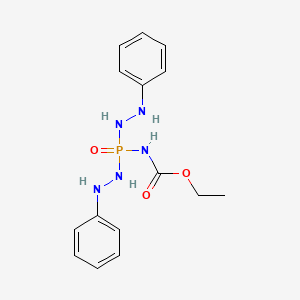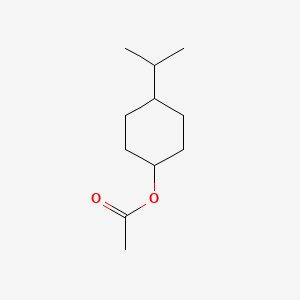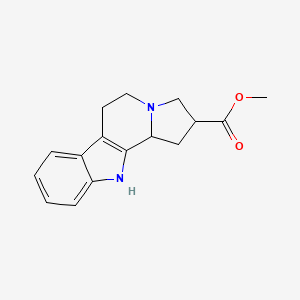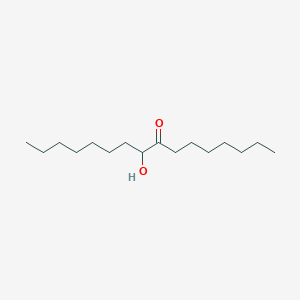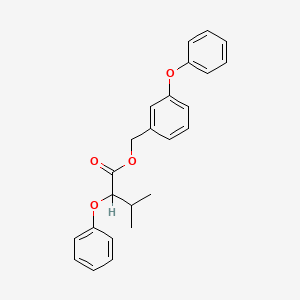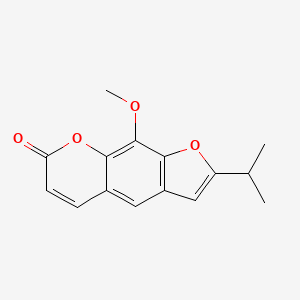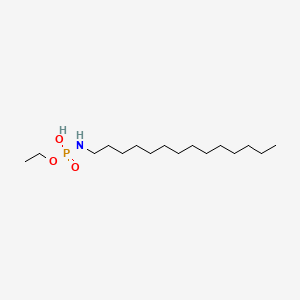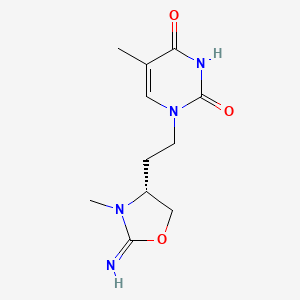
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidinedione core, which is a common structure in many biologically active molecules, and an oxazolidinyl group, which is known for its role in enhancing biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- typically involves multiple steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Oxazolidinyl Group: The oxazolidinyl group can be introduced via a cyclization reaction involving an amino alcohol and a carbonyl compound.
Attachment of the Methyl and Ethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinyl group, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the imino group, converting it to an amino group.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino derivatives
Substitution: Various substituted pyrimidinedione derivatives
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The oxazolidinyl group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their antimicrobial and anticancer properties. The presence of the pyrimidinedione core is crucial for its biological activity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- involves its interaction with specific molecular targets. The oxazolidinyl group can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the pyrimidinedione core can interact with nucleic acids, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-amino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-
Uniqueness
The unique combination of the pyrimidinedione core and the oxazolidinyl group in 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- provides it with distinct chemical and biological properties. This makes it more versatile in its applications compared to similar compounds.
特性
CAS番号 |
131652-76-1 |
|---|---|
分子式 |
C11H16N4O3 |
分子量 |
252.27 g/mol |
IUPAC名 |
1-[2-[(4R)-2-imino-3-methyl-1,3-oxazolidin-4-yl]ethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N4O3/c1-7-5-15(11(17)13-9(7)16)4-3-8-6-18-10(12)14(8)2/h5,8,12H,3-4,6H2,1-2H3,(H,13,16,17)/t8-/m1/s1 |
InChIキー |
ZCXFSPSLNQBDBG-MRVPVSSYSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)CC[C@@H]2COC(=N)N2C |
正規SMILES |
CC1=CN(C(=O)NC1=O)CCC2COC(=N)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



